molecular formula C11H11ClO3 B1410987 3-Oxo-4-(2-methoxyphenyl)butanoyl chloride CAS No. 1989983-11-0

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride

Cat. No.: B1410987
CAS No.: 1989983-11-0
M. Wt: 226.65 g/mol
InChI Key: HAHAXBVDNPTUFK-UHFFFAOYSA-N
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Description

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride: is a versatile chemical compound with the molecular formula C11H11ClO3 . This compound is known for its unique properties and is widely used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(2-methoxyphenyl)butanoyl chloride typically involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by chlorination. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate.

    Solvent: Ethanol or methanol.

    Temperature: Room temperature to reflux conditions.

    Chlorinating Agent: Thionyl chloride or oxalyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity 2-methoxybenzaldehyde and ethyl acetoacetate.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Purification: Distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: 3-Oxo-4-(2-methoxyphenyl)butanoic acid.

    Reduction: 3-Hydroxy-4-(2-methoxyphenyl)butanol.

    Substitution: 3-Oxo-4-(2-methoxyphenyl)butanamide or 3-Oxo-4-(2-methoxyphenyl)butanoate.

Scientific Research Applications

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(2-methoxyphenyl)butanoyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular pathways involved include:

    Nucleophilic Attack: The carbonyl carbon is attacked by nucleophiles, leading to the formation of new bonds.

    Intermediate Formation: Formation of tetrahedral intermediates during the reaction.

    Product Release: Elimination of chloride ion and formation of the final product.

Comparison with Similar Compounds

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride can be compared with similar compounds such as:

    3-Oxo-4-(4-methoxyphenyl)butanoyl chloride: Similar structure but with a different position of the methoxy group.

    3-Oxo-4-(2-chlorophenyl)butanoyl chloride: Similar structure but with a chlorine substituent instead of a methoxy group.

    3-Oxo-4-(2-hydroxyphenyl)butanoyl chloride: Similar structure but with a hydroxyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific reactivity and the position of the methoxy group, which influences its chemical behavior and applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-3-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-15-10-5-3-2-4-8(10)6-9(13)7-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHAXBVDNPTUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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